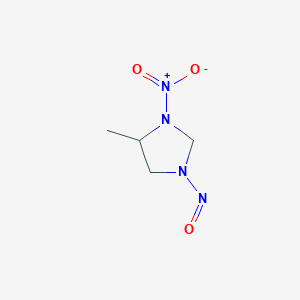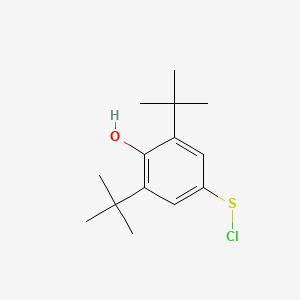![molecular formula C17H16N2S2 B14365371 N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline CAS No. 91258-32-1](/img/no-structure.png)
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is a complex organic compound that features a benzothiazole ring, a prop-1-en-2-yl group, and a methylsulfanyl group attached to an aniline moiety. This compound is part of the benzothiazole family, known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring . The prop-1-en-2-yl group can be introduced through a subsequent alkylation reaction. The methylsulfanyl group is then added via a nucleophilic substitution reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the prop-1-en-2-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or aniline moiety .
Aplicaciones Científicas De Investigación
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The prop-1-en-2-yl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: The parent compound, lacking the prop-1-en-2-yl and methylsulfanyl groups.
N-(1,3-Benzothiazol-2-yl)benzamide: A similar compound with a benzamide group instead of the aniline moiety.
N-(1,3-Benzothiazol-2-yl)-1-naphthamide: Features a naphthamide group, providing different chemical properties.
Uniqueness
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 91258-32-1 | |
Fórmula molecular |
C17H16N2S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzothiazol-2-yl)prop-1-en-2-yl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C17H16N2S2/c1-12(18-13-7-3-5-9-15(13)20-2)11-17-19-14-8-4-6-10-16(14)21-17/h3-11,18H,1-2H3 |
Clave InChI |
UZIMWUMZAFPFDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NC2=CC=CC=C2S1)NC3=CC=CC=C3SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)

